4-(2-(1-Piperidino)ethoxy)benzoic acid HCl
Overview
Description
“4-(2-(1-Piperidino)ethoxy)benzoic acid HCl” is an organic compound with the molecular formula C14H19NO3 . It is also known as 4-[2-(1-Piperidinyl)ethoxy]benzoic acid . This compound has been widely studied due to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2-piperidino-ethoxy)benzoic acid with thionyl chloride in the presence of dimethylformamide. The reaction is carried out under reflux for 2 hours in a nitrogen atmosphere.Molecular Structure Analysis
The molecule contains a benzoic acid group (C6H5COOH) linked to an ethoxy chain (CH2CH2O) which terminates in a piperidine ring (C5H10N) .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development. It is also used in the synthesis of Schiff and Mannich bases of Isatin derivatives.Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
1. Synthesis and Chemical Reactions
- Hybrid Compound Synthesis : The reactions involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and nitrogenous bases like piperidine lead to the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development (Ivanova et al., 2019).
- Synthesis of Schiff and Mannich Bases : In the synthesis of Schiff and Mannich bases of Isatin derivatives, compounds like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones react with isatin and 5-chloroisatin, forming bases that include piperidine in their structure (Bekircan & Bektaş, 2008).
2. Medicinal Chemistry and Drug Development
- Anti-Acetylcholinesterase Activity : Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives show significant anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
- Selective Estrogen Receptor Modulators : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on pharmacophore models, are studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment (Yadav et al., 2011).
3. Structural Analysis and Crystallography
- Crystal Structure Studies : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction involving piperidine, offers insights into molecular conformations and interactions, aiding in the understanding of molecular mechanics and drug design (Faizi et al., 2016).
Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the search results, compounds like it have been studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment.
Safety and Hazards
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-14(17)12-4-6-13(7-5-12)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJLXLFQNXNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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